molecular formula C16H13NO4 B1671824 Evoxanthine CAS No. 477-82-7

Evoxanthine

Cat. No. B1671824
CAS RN: 477-82-7
M. Wt: 283.28 g/mol
InChI Key: ULBVHYNIDQSMFC-UHFFFAOYSA-N
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Description

Evoxanthine is a natural product found in Balfourodendron riedelianum, Vepris suaveolens, and Ruta graveolens .


Synthesis Analysis

Evoxanthine synthesis has been reported in a study by T. R. Govindanchari and colleagues . Additionally, synthetic strategies towards xanthone derivatives, which include Evoxanthine, have been developed and reviewed .


Molecular Structure Analysis

Evoxanthine has a molecular formula of C16H13NO4 . It contains a total of 37 bonds, including 24 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, and 12 aromatic bonds .


Physical And Chemical Properties Analysis

Evoxanthine has a molecular weight of 283.28 g/mol . It also has a complex structure with multiple rings, including 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .

Scientific Research Applications

Bromination and Methanol Addition

Evoxanthine demonstrates unique chemical properties, particularly in its interaction with bromine and methanol. A study by Prager and Thredgold (1969) found that evoxanthine tends to add bromine and methanol preferentially at the 1- and 2-positions, rather than substituting at the vacant 4-position. This research highlights evoxanthine's distinct reactivity, which could be relevant for synthetic chemistry applications.

Isolation from Natural Sources

Evoxanthine has been isolated from various natural sources, such as the bark of Evodia alata F. Muell, as reported by Gell, Hughes, & Ritchie (1955). This isolation process is significant for studying the compound's natural occurrence and potential pharmacological properties.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of evoxanthine. Anza et al. (2022) examined its impact on breast cancer cell lines, revealing that evoxanthine showed cytotoxicity, influencing the cell cycle and potentially serving as a lead molecule for developing new cancer treatments.

Molecular Docking and Drug-Likeness Properties

The same study by Anza et al. (2022) also performed molecular docking analysis and ADMET studies, indicating that evoxanthine exhibits high drug-likeness properties. This suggests that evoxanthine can act as a drug and exhibit significant biological activities.

Antitumor Properties

Evoxanthine has been studied for its antitumor properties. Réthy et al. (2008) investigated a set of acridone alkaloids, including evoxanthine, for their anticancer effects. These compounds showed multidrug resistance-reversing activity and apoptosis-inducing capacity, highlighting their potential as novel antiproliferative agents.

Antimicrobial Properties

The antimicrobial properties of evoxanthine have been explored as well. Kouam et al. (2017) isolated evoxanthine from Vepris lecomteana and found it to exhibit significant antimicrobial activity. This suggests potential applications in treating infections and as an active ingredient in antimicrobial formulations.

properties

IUPAC Name

11-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-17-10-6-4-3-5-9(10)14(18)13-11(17)7-12-15(16(13)19-2)21-8-20-12/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBVHYNIDQSMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(C4=C(C=C31)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324839
Record name EVOXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evoxanthine

CAS RN

477-82-7
Record name 11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EVOXANTHINE
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name EVOXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
GK Hughes, KG Neill - Australian Journal of Chemistry, 1949 - CSIRO Publishing
… The leaves contain both evoxanthine and melicopidine along with another new alkaloid xanthevodine, Cl,Hl,O,N. Kokusaginine was originally isolated from Orima japonica Thunb …
Number of citations: 30 www.publish.csiro.au
RH Prager, HM Thredgold - Australian Journal of Chemistry, 1969 - CSIRO Publishing
Evoxanthine (1-methoxy-10-methyl-2,3-methylenedioxyacridone) adds bro- mine and methanol to the 1- and 2-positions in preference to substitution at the vacant 4-position. With …
Number of citations: 5 www.publish.csiro.au
RJ Gell, GK Hughes, E Ritchie - Australian Journal of Chemistry, 1955 - CSIRO Publishing
… the known alkaloids, evoxanthine, melicopidine, and kokusaginine have been isolated. The leaves contain evoxanthine and two new alkaloids. These are 2,3,4trimethoxy-10-…
Number of citations: 29 www.publish.csiro.au
TR Govindanchari, BR Pai, PS Subramaniam… - Tetrahedron, 1967 - Elsevier
… A SYNTHESIS OF EVOXANTHINE … xmthoxyloides, was shown to be I6 (R = H) since it lacked a metbylimino group and was converted to evoxanthine by boiling with potassium …
Number of citations: 7 www.sciencedirect.com
GK Hughes, KG Neill, E Ritchie - Australian Journal of Chemistry, 1952 - CSIRO Publishing
… Evoxanthine and melicopidine were found but kokusaginine was not detected. … Use was also made of the easy demethylation of evoxanthine and melicopidine to their nor-compounds ; …
Number of citations: 31 www.publish.csiro.au
JA Diment, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1967 - CSIRO Publishing
The known alkaloids, evoxanthine, melicopidine, 1,2,3-trimethoxy-10- methylacridan-9-one, its 1-demethyl derivative, and kokusaginine have been isolated from the bark of Evodia data …
Number of citations: 23 www.publish.csiro.au
PG Waterman - Biochemical Systematics and Ecology, 1973 - Elsevier
… the acridone alkaloids arborinine (X) and evoxanthine (XI) were isolated from the … evoxanthine (XI) by comparison of physical and spectral data with that published. 23 More evoxanthine …
Number of citations: 33 www.sciencedirect.com
JE Saxton - Acridines, Volume 9, 2009 - books.google.com
… An exception to this generalization is provided by Balfourodendron riedelianum, which contains evoxanthine as the sole representative of the acridine alkaloids, together with two …
Number of citations: 3 books.google.com
FD Popp, DP Chakraborty - Journal of Pharmaceutical Sciences, 1964 - Elsevier
… with evoxanthine; it did not depress the melting point of an authentic sample of evoxanthine. … That it was norevoxanthine was confirmed by its conversion to evoxanthine on treatment …
Number of citations: 12 www.sciencedirect.com
P RR, A STAMBOULI - … Rendus Hebdomadaires des Seances de L' …, 1958 - europepmc.org
[The presence of an alkaloid identical to evoxanthine in Teclea grandifolia Engl]. - Abstract - Europe PMC … [The presence of an alkaloid identical to evoxanthine in Teclea grandifolia …
Number of citations: 0 europepmc.org

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